molecular formula C5H3BrClNO2S B3196647 Methyl 4-Bromo-2-chlorothiazole-5-carboxylate CAS No. 1000575-16-5

Methyl 4-Bromo-2-chlorothiazole-5-carboxylate

Cat. No.: B3196647
CAS No.: 1000575-16-5
M. Wt: 256.51 g/mol
InChI Key: IIJWBQWNNFDNAV-UHFFFAOYSA-N
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Description

Methyl 4-bromo-2-chlorothiazole-5-carboxylate (CAS: 1000575-16-5) is a heterocyclic compound with the molecular formula C₅H₃BrClNO₂S and a molecular weight of 256.5 g/mol . It features a thiazole ring substituted with bromine at position 4, chlorine at position 2, and a methyl ester group at position 5. This compound is primarily used as a building block in pharmaceutical and agrochemical synthesis due to its reactivity in cross-coupling reactions and functional group transformations .

Properties

IUPAC Name

methyl 4-bromo-2-chloro-1,3-thiazole-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3BrClNO2S/c1-10-4(9)2-3(6)8-5(7)11-2/h1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIJWBQWNNFDNAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(N=C(S1)Cl)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3BrClNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.51 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Pharmaceutical Development

Methyl 4-bromo-2-chlorothiazole-5-carboxylate is utilized as an intermediate in the synthesis of various pharmaceuticals. Its derivatives have shown potential in treating bacterial infections and other diseases due to their ability to inhibit specific enzymes and receptors.

  • Mechanism of Action :
    • Enzyme Inhibition : The compound exhibits inhibitory effects on cytochrome P450 enzymes, which are crucial for drug metabolism. This inhibition can significantly affect the pharmacokinetics of co-administered drugs, highlighting the importance of careful dosage adjustments in therapeutic settings .

Agricultural Chemistry

In agriculture, this compound is incorporated into formulations for fungicides and herbicides. Its efficacy in protecting crops from pests and diseases contributes to enhanced agricultural productivity.

  • Application Examples :
    • Formulation of crop protection agents that target specific fungal pathogens.
    • Development of herbicides that minimize weed competition while being safe for crops.

Material Science

This compound is explored for its potential in creating novel materials, including polymers and coatings that possess improved durability and resistance to environmental factors.

  • Research Focus :
    • Development of coatings that provide corrosion resistance.
    • Synthesis of polymers with enhanced mechanical properties through the incorporation of thiazole derivatives.

The compound has demonstrated a range of biological activities, making it a subject of interest in medicinal chemistry.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. This property makes it a candidate for further development as an antibacterial agent.

Anticancer Activity

In vitro studies have shown that this compound can reduce cell viability in various cancer cell lines. For example:

Cell LineViability Reduction (%)Reference
A549 (Lung)39.8
Caco-2 (Colorectal)42.3

These findings suggest that modifications to the thiazole structure may enhance its anticancer properties.

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial effects of this compound revealed its ability to inhibit the growth of several pathogenic bacteria, including E. coli and Staphylococcus aureus. The results indicated a dose-dependent response, with higher concentrations leading to greater inhibition rates.

Case Study 2: Anticancer Potential

In a comparative study involving various thiazole derivatives, this compound was tested alongside established chemotherapeutics like cisplatin. The compound exhibited comparable efficacy against colorectal cancer cells, suggesting its potential as an alternative therapeutic agent or adjuvant therapy .

Mechanism of Action

Comparison with Similar Compounds

Comparison with Similar Thiazole Carboxylates

Positional Isomers

Methyl 2-Bromo-5-chlorothiazole-4-carboxylate (CAS: 1053655-63-2)
  • Molecular Formula: C₅H₃BrClNO₂S (identical to the target compound).
  • Key Differences : The bromine and chlorine substituents are swapped (Br at position 2, Cl at position 5), altering electronic and steric properties.
  • Applications : Used as a medical intermediate . The shifted halogen positions may influence regioselectivity in Suzuki-Miyaura couplings compared to the target compound.

Variations in Halogen and Ester Groups

Ethyl 5-Bromo-4-methylthiazole-2-carboxylate (CAS: 79247-80-6)
  • Molecular Formula: C₇H₈BrNO₂S.
  • Key Differences : Ethyl ester (vs. methyl) increases lipophilicity, and a methyl group at position 4 (vs. bromine) reduces steric hindrance.
  • Applications : Likely used in drug discovery for improved metabolic stability due to the ethyl ester .
Methyl 5-Bromothiazole-2-carboxylate (CAS: 1209458-91-2)
  • Molecular Formula: C₅H₄BrNO₂S.
  • Key Differences : Lacks chlorine and has bromine at position 5. The absence of chlorine reduces electrophilic reactivity, making it less versatile in halogen-exchange reactions .

Substituent Effects on Reactivity

  • Electron-Withdrawing Groups : The target compound’s Cl and Br substituents enhance electrophilicity at the thiazole ring, facilitating nucleophilic aromatic substitutions. In contrast, methyl-substituted analogs (e.g., Ethyl 2-bromo-4-methylthiazole-5-carboxylate, CAS: 1194374-25-8) exhibit reduced reactivity due to electron-donating effects .
Table 1: Comparative Data for Selected Thiazole Carboxylates
Compound Name (CAS) Molecular Formula Halogen Positions Ester Group Key Applications
Methyl 4-Bromo-2-chlorothiazole-5-carboxylate (1000575-16-5) C₅H₃BrClNO₂S Br (4), Cl (2) Methyl Pharmaceutical building block
Methyl 2-Bromo-5-chlorothiazole-4-carboxylate (1053655-63-2) C₅H₃BrClNO₂S Br (2), Cl (5) Methyl Medical intermediate
Ethyl 5-Bromo-4-methylthiazole-2-carboxylate (79247-80-6) C₇H₈BrNO₂S Br (5) Ethyl Drug discovery
Methyl 5-Bromothiazole-2-carboxylate (1209458-91-2) C₅H₄BrNO₂S Br (5) Methyl Agrochemical synthesis

Biological Activity

Methyl 4-bromo-2-chlorothiazole-5-carboxylate is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, mechanisms of action, and potential therapeutic applications, supported by relevant data tables and case studies.

Chemical Structure and Properties

This compound possesses a thiazole ring, which is known for its significant role in biological activity. The presence of bromine and chlorine substituents enhances the compound's reactivity and interaction with various biological targets.

Property Value
Molecular FormulaC₆H₄BrClN₃O₂S
Molecular Weight239.52 g/mol
Key Functional GroupsThiazole, Carboxylate

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors involved in disease processes. Research indicates that compounds with similar structures can inhibit key enzymes associated with cancer progression and microbial resistance, suggesting that this compound may exhibit similar therapeutic potential.

Key Mechanisms:

  • Enzyme Inhibition: Potential inhibition of enzymes linked to cancer cell proliferation.
  • Antimicrobial Activity: Interaction with bacterial enzymes, leading to growth inhibition.
  • Cell Cycle Modulation: Induction of cell cycle arrest in cancer cells.

Biological Activity Studies

Recent studies have highlighted the compound's promising biological activities:

  • Anticancer Activity:
    • In vitro studies demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines, including leukemia and prostate cancer cells. The IC50 values ranged from 0.7 to 1.0 µM, indicating potent activity .
  • Antimicrobial Properties:
    • The compound has shown effectiveness against several bacterial strains, suggesting a potential role as an antimicrobial agent. Its structure allows for interaction with bacterial enzymes, which may lead to inhibition of bacterial growth.
  • Mechanistic Insights:
    • A study reported that treatment with thiazole derivatives led to significant increases in mitotic spindle multipolarity in centrosome-amplified cancer cells, indicating that these compounds may disrupt normal cell division processes .

Case Studies

Several case studies have been conducted to evaluate the biological effects of this compound:

  • Study on Cancer Cell Lines:
    A study assessed the cytotoxic effects on the NCI-60 panel of cancer cell lines, where the compound exhibited high specificity against leukemia cells (RPMI-8226) with an IC50 value of approximately 1.11 µM. Flow cytometry analysis indicated increased necrotic cells in late apoptosis following treatment .
  • Antimicrobial Efficacy Assessment:
    In another study, the compound was tested against various pathogens, demonstrating significant inhibitory activity against Gram-positive and Gram-negative bacteria, further supporting its potential as an antimicrobial agent.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Methyl 4-Bromo-2-chlorothiazole-5-carboxylate, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : The compound can be synthesized via sequential halogenation of a thiazole precursor. For example, bromination at the 4-position using N-bromosuccinimide (NBS) in DMF, followed by chlorination at the 2-position with POCl₃ under reflux. Methyl esterification of the carboxylate group is typically achieved via Fischer esterification (H₂SO₄/MeOH). Reaction monitoring via TLC and HPLC is critical to optimize stoichiometry and temperature, as over-halogenation can lead to byproducts .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how should data interpretation address common pitfalls?

  • Methodological Answer :

  • ¹H/¹³C NMR : The thiazole ring protons (C2-H and C4-H) show deshielding due to electron-withdrawing substituents (Br, Cl). Coupling constants (J) between adjacent protons help confirm regiochemistry.
  • IR Spectroscopy : Strong C=O stretch (~1700 cm⁻¹) confirms the ester group; C-Br and C-Cl stretches appear at 550–650 cm⁻¹.
  • Mass Spectrometry (HRMS) : Isotopic patterns for Br (1:1 ratio for M⁺ and M+2) and Cl (3:1 for M⁺ and M+2) must be distinguished to avoid misassignment .

Q. How can crystallization conditions be optimized to obtain high-quality single crystals for X-ray diffraction studies?

  • Methodological Answer : Slow evaporation from a mixed solvent system (e.g., ethyl acetate/hexane) at 4°C promotes crystal growth. For challenging cases, vapor diffusion or cooling gradients (0.1°C/min) may improve crystal quality. SHELXL (for refinement) and ORTEP-3 (for visualization) are standard tools for resolving disorder caused by halogen atoms .

Advanced Research Questions

Q. How do electronic effects of the bromo and chloro substituents influence the reactivity of this compound in cross-coupling reactions?

  • Methodological Answer : The electron-withdrawing nature of Br (C4) and Cl (C2) activates the thiazole ring toward Suzuki-Miyaura couplings. Density Functional Theory (DFT) calculations can map electrostatic potential surfaces to predict regioselectivity. For example, Br at C4 is more reactive toward Pd-catalyzed couplings than Cl at C2 due to lower steric hindrance and favorable orbital overlap .

Q. What strategies resolve discrepancies in biological activity data when this compound is used as a kinase inhibitor precursor?

  • Methodological Answer : Contradictions in IC₅₀ values may arise from assay conditions (e.g., ATP concentration, pH). Use orthogonal assays (e.g., fluorescence polarization vs. radiometric) to validate results. Molecular docking studies (using AutoDock Vina) should account for halogen bonding between Br/Cl and kinase active-site residues (e.g., backbone carbonyls) .

Q. How can conformational analysis via X-ray crystallography inform the design of derivatives with improved metabolic stability?

  • Methodological Answer : Puckering parameters (Cremer-Pople analysis) for the thiazole ring and ester group orientation can be calculated using SHELXL. For instance, a planar thiazole ring (θ = 0°) correlates with higher metabolic stability, while non-planar conformations may increase susceptibility to esterase hydrolysis .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 4-Bromo-2-chlorothiazole-5-carboxylate
Reactant of Route 2
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Methyl 4-Bromo-2-chlorothiazole-5-carboxylate

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